Stereochemical Purity and Identity: (S)-Enantiomer vs. Racemate Baseline
The (S)-enantiomer (CAS 130608-03-6) is commercially available at 98% purity from multiple vendors . Its identity is confirmed by a distinct InChIKey (FAOYSBDLLGZOKF-JTQLQIEISA-N) which includes defined stereochemistry [1], in contrast to the racemic mixture (CAS 4383-23-7) which has the non-stereospecific InChIKey FAOYSBDLLGZOKF-UHFFFAOYSA-N . The enantiomeric excess of commercial material is not specified; however, the defined stereochemistry of the (S)-enantiomer is a prerequisite for applications requiring optical purity [1].
| Evidence Dimension | Stereochemical Identity (InChIKey) |
|---|---|
| Target Compound Data | FAOYSBDLLGZOKF-JTQLQIEISA-N (Stereochemistry defined) |
| Comparator Or Baseline | FAOYSBDLLGZOKF-UHFFFAOYSA-N (Racemic mixture) |
| Quantified Difference | Defined stereochemistry vs. undefined stereochemistry |
| Conditions | Commercial product specification and structural database entries. |
Why This Matters
Procurement of the correct (S)-enantiomer ensures the stereochemical integrity required for asymmetric syntheses, whereas the racemate would introduce a 50% contaminant of the (R)-enantiomer, potentially halving the effective yield of the desired chiral product.
- [1] PubChem. (2025). (S)-alpha-Allylbenzylamine (CID 10898852). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10898852. View Source
